Methyl 3-bromo-5-formylbenzoate
Overview
Description
Methyl 3-bromo-5-formylbenzoate is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a formyl group at the 5-position, with a methyl ester functional group. This compound is commonly used in organic synthesis and research due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-formylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-formylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively substituting the hydrogen atom at the 3-position .
Another method involves the selective metal-halogen exchange reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-substituted derivatives.
Oxidation: Formation of 3-bromo-5-carboxybenzoate.
Reduction: Formation of 3-bromo-5-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 3-bromo-5-formylbenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-formylbenzoate depends on its reactivity with various biological and chemical targets. The bromine atom and formyl group provide sites for nucleophilic and electrophilic reactions, respectively. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-formylbenzoate
- Methyl 3-bromo-5-methylbenzoate
- Methyl 3-bromo-5-hydroxymethylbenzoate
- Methyl 3-bromo-5-methoxymethylbenzoate
Uniqueness
Methyl 3-bromo-5-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzoate ring. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution, oxidation, and reduction reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 3-bromo-5-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZITIUEBBDMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465844 | |
Record name | Methyl 3-bromo-5-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377734-27-5 | |
Record name | Methyl 3-bromo-5-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-5-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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